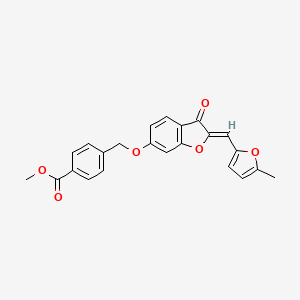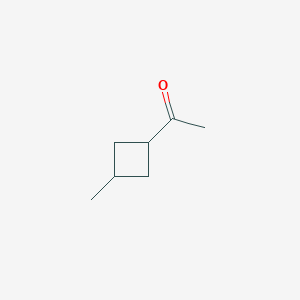
1-(3-Methylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methylcyclobutyl)ethanone” is a chemical compound with the molecular formula C7H12O . It is also known as “1-(1-methylcyclobutyl)ethanone” and has a molecular weight of 112.17 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone” was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethanone with potassium carbonate in the presence of acetone .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylcyclobutyl)ethanone” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR spectroscopy . Density Functional Theory (B3LYP/cc-Pvdz) computations can be used to analyze the optimal molecular shape, vibrational frequencies, and 1H- and 13C-NMR chemical shifts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylcyclobutyl)ethanone” include a molecular weight of 112.17, and it is a liquid in its physical form .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Methylcyclobutyl)ethanone, focusing on six unique fields:
Pharmaceutical Development
1-(3-Methylcyclobutyl)ethanone has shown potential in pharmaceutical research, particularly in the synthesis of novel compounds with therapeutic properties. Its unique structure can be utilized to develop new drugs targeting various diseases, including antimicrobial and anti-inflammatory agents .
Organic Synthesis
This compound is valuable in organic synthesis as an intermediate. It can be used to create more complex molecules through various chemical reactions, such as condensation and cyclization. This makes it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other organic materials .
Material Science
In material science, 1-(3-Methylcyclobutyl)ethanone can be used to develop new polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials, making them suitable for advanced applications .
Chemical Research
The compound is also significant in chemical research for studying reaction mechanisms and kinetics. Its reactivity and stability under various conditions make it an excellent candidate for experimental studies aimed at understanding fundamental chemical processes .
Environmental Chemistry
1-(3-Methylcyclobutyl)ethanone can be employed in environmental chemistry to develop new methods for detecting and degrading pollutants. Its derivatives may serve as catalysts or reactants in processes designed to remove harmful substances from the environment, contributing to cleaner and safer ecosystems .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to synthesize new agrochemicals, such as pesticides and herbicides. Its unique chemical properties allow for the development of more effective and environmentally friendly agricultural products, which can help improve crop yields and reduce the impact of pests .
Safety and Hazards
properties
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclobutyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2841150.png)
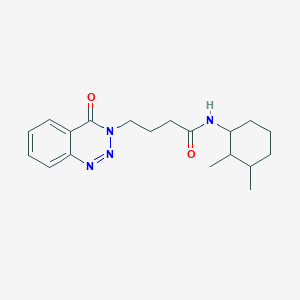
![Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2841156.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)

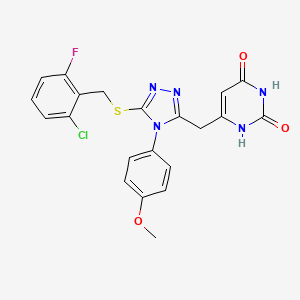
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2841163.png)
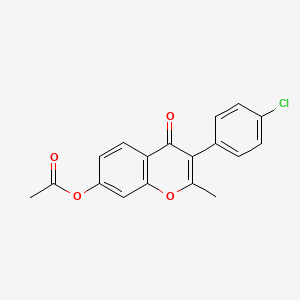
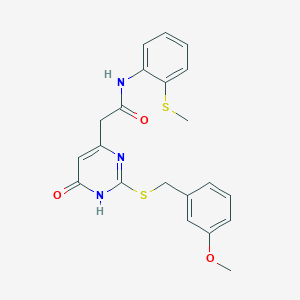
![(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2841167.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)
